1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one
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Overview
Description
1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one is a complex organic compound featuring a unique structure that combines a cyclopropyl group, a thiadiazole ring, and a diazinanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with the Phenyl Ring: The thiadiazole derivative is then coupled with a phenyl ring substituted with an amino group through nucleophilic substitution reactions.
Formation of the Diazinanone Moiety: The final step involves the formation of the diazinanone ring, typically through cyclization reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell proliferation, such as kinases and topoisomerases.
Pathways Involved: It interferes with signaling pathways that regulate cell cycle progression and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups are known for their stability and unique reactivity, often used in medicinal chemistry.
Diazinanone Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness: 1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one is unique due to its combination of structural features, which confer specific biological activities and make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]phenyl]-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c21-15-16-7-2-8-20(15)12-4-1-3-11(9-12)17-14-18-13(19-22-14)10-5-6-10/h1,3-4,9-10H,2,5-8H2,(H,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNUPLISGFYZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)NC3=NC(=NS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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